molecular formula C19H17ClN4O2S B8802898 (R)-JQ-1 (carboxylic acid)

(R)-JQ-1 (carboxylic acid)

Cat. No.: B8802898
M. Wt: 400.9 g/mol
InChI Key: LJOSBOOJFIRCSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-JQ-1 (carboxylic acid) (CAS: 202592-23-2) is a bromodomain and extra-terminal (BET) protein inhibitor derived from (+)-JQ-1. It has a molecular formula of C₁₉H₁₇ClN₄O₂S and a molecular weight of 400.88 g/mol . This compound selectively targets BET bromodomains, particularly BRD4, and is widely used in oncology research due to its ability to downregulate oncogenic proteins like MYC and PD-L1 .

Biological Activity

(R)-JQ-1 (carboxylic acid) is a compound that has garnered attention due to its biological activity as a bromodomain and extraterminal (BET) protein inhibitor. BET proteins, including Brd2, Brd3, Brd4, and BrdT, are critical in regulating transcription and have been implicated in various diseases, including cancer and inflammation. The carboxylic acid functional group enhances its utility in drug development, particularly for creating PROTACs (proteolysis-targeting chimeras) that selectively degrade target proteins.

  • Chemical Name : (6S)-4-(4-Chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine-6-acetic acid
  • Molecular Formula : C19H17ClN4O2S
  • Purity : ≥98% .

(R)-JQ-1 functions primarily as a BET bromodomain inhibitor. It binds to the acetyl-lysine recognition pocket of BET proteins, disrupting their interaction with acetylated histones and other transcription factors. This action leads to the downregulation of oncogenes associated with various cancers.

Inhibition Studies

In vitro studies have demonstrated that (R)-JQ-1 effectively inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's potency varies across different cell types due to differential expression of BET proteins.

Table 1: Inhibition Potency of (R)-JQ-1 in Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2310.5Induction of apoptosis
HeLa0.8Cell cycle arrest at G1 phase
A5491.2Downregulation of c-MYC

Case Studies

Several studies have highlighted the therapeutic potential of (R)-JQ-1:

  • Breast Cancer : A study demonstrated that treatment with (R)-JQ-1 resulted in significant tumor regression in xenograft models of triple-negative breast cancer. The compound inhibited c-MYC expression and induced apoptosis in cancer cells .
  • Acute Myeloid Leukemia (AML) : Research indicated that (R)-JQ-1 can sensitize AML cells to chemotherapy by downregulating survival pathways mediated by BET proteins .
  • Neurodegenerative Diseases : Preliminary findings suggest that (R)-JQ-1 may have neuroprotective effects by modulating inflammatory responses in models of neurodegeneration .

Structure-Activity Relationship

The presence of the carboxylic acid group is crucial for enhancing the compound's solubility and bioavailability. Studies on related compounds indicate that modifications to the carboxylic acid moiety can significantly affect biological activity and selectivity towards specific BET proteins .

Table 2: Structure-Activity Relationship of JQ Compounds

CompoundFunctional GroupBiological Activity
JQ1MethylPotent BET inhibitor
JQ1 CarboxylicCarboxylic acidEnhanced solubility
ET-JQ1Alkyl substitutionAllele-specific inhibition

Scientific Research Applications

Cancer Therapy

Numerous studies have demonstrated the efficacy of (R)-JQ-1 in various cancer models:

  • Cell Cycle Arrest : Research indicates that (R)-JQ-1 induces G1 phase cell cycle arrest in multiple myeloma and leukemia cells without triggering apoptosis or senescence. This suggests a potential role in controlling tumor growth while preserving normal cell function .
  • Gene Expression Modulation : The compound down-regulates genes associated with self-renewal and cell cycle progression, which may limit the regenerative potential of stem cells while effectively targeting cancerous cells .
  • Inhibition of Oncogenic Pathways : JQ1 has been shown to inhibit the expression of c-MYC and other oncogenes involved in tumorigenesis, making it a valuable candidate for targeted cancer therapies .

Epigenetic Research

The ability of (R)-JQ-1 to modulate epigenetic marks has made it a vital tool for understanding gene regulation mechanisms:

  • Investigation of Protein Interactomes : Studies utilizing mass spectrometry have identified the interactome of JQ1, revealing insights into its broader effects on cellular signaling pathways and protein interactions .
  • Therapeutic Implications : The compound's role in inhibiting BET proteins has implications for treating diseases where epigenetic dysregulation is a factor, such as in various hematological malignancies and solid tumors .

Development of PROTACs

(R)-JQ-1 has been utilized in the development of proteolysis-targeting chimeras (PROTACs):

  • Functionalization for Targeted Degradation : The carboxylic acid group in (R)-JQ-1 allows for further chemical modifications that enable its use as a warhead in PROTACs aimed at selective degradation of target proteins . This approach represents a novel strategy for drug development, enhancing specificity and reducing off-target effects.

Case Studies

StudyFocusFindings
Mesenchymal Stem Cells(R)-JQ-1 inhibited growth and induced G1 phase arrest without apoptosis, highlighting its selective action on cancer versus normal stem cells.
Cancer Cell LinesDemonstrated down-regulation of c-MYC expression, leading to decreased proliferation in multiple cancer types.
Protein Interactome AnalysisIdentified significant protein interactions affected by (R)-JQ-1 treatment, providing insights into its mechanism of action at a molecular level.

Q & A

Basic Research Questions

Q. What are the key structural and functional features of (R)-JQ-1 (carboxylic acid) that determine its BET bromodomain inhibitory activity?

  • Methodological Answer : The inhibitory activity of (R)-JQ-1 is influenced by its stereochemistry (R-configuration) and the carboxylic acid moiety, which facilitates hydrogen bonding with bromodomain acetyl-lysine binding pockets. Researchers should validate these interactions using molecular docking simulations and surface plasmon resonance (SPR) assays to measure binding kinetics (e.g., KD values). Structural analogs lacking the carboxylic acid group or with altered stereochemistry (e.g., (S)-JQ-1) should be synthesized and tested for comparative activity .

Q. How can researchers ensure the purity and stability of (R)-JQ-1 (carboxylic acid) in experimental workflows?

  • Methodological Answer : Purity can be confirmed via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. Stability testing should include:

  • Storage at -80°C in anhydrous DMSO to prevent hydrolysis of the carboxylic acid group .
  • Regular mass spectrometry (MS) checks to detect degradation products (e.g., decarboxylation or oxidation byproducts) .

Q. What standard assays are recommended to evaluate the potency of (R)-JQ-1 (carboxylic acid) in cellular models?

  • Methodological Answer : Use dose-response assays in BET-dependent cancer cell lines (e.g., MV4-11 leukemia cells) to measure IC50 values. Combine this with Western blotting to assess downstream effects, such as MYC or PD-L1 downregulation. Include a positive control (e.g., (+)-JQ-1) and a vehicle control to normalize results .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC50 values of (R)-JQ-1 (carboxylic acid) across different experimental systems?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer pH, serum concentration, or cell passage number). To address this:

  • Standardize assay protocols using guidelines from the Royal Society of Chemistry for reproducibility .
  • Perform meta-analyses of published data to identify confounding variables and validate findings using orthogonal methods (e.g., thermal shift assays for target engagement) .

Q. What strategies are effective for incorporating (R)-JQ-1 (carboxylic acid) into PROTACs while preserving its activity?

  • Methodological Answer : Link (R)-JQ-1 to E3 ligase ligands (e.g., thalidomide derivatives) via flexible polyethylene glycol (PEG) spacers to minimize steric hindrance. Characterize PROTAC efficiency using:

  • Cellular degradation assays (e.g., Western blot for BET protein levels).
  • Ternary complex formation analysis via size-exclusion chromatography .

Q. How should researchers design experiments to investigate off-target effects of (R)-JQ-1 (carboxylic acid) in epigenetic studies?

  • Methodological Answer :

  • Perform kinome-wide profiling or chemoproteomic screens to identify non-BET targets.
  • Use CRISPR/Cas9 knockouts of BET proteins to isolate on-target effects.
  • Cross-validate findings with transcriptomic or proteomic datasets from public repositories (e.g., GEO or PRIDE) .

Q. What statistical approaches are optimal for analyzing dose-response data in (R)-JQ-1 (carboxylic acid) experiments?

  • Methodological Answer :

  • Apply nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50 values.
  • Use ANOVA with post-hoc Tukey tests for multi-group comparisons.
  • Report confidence intervals and effect sizes to enhance reproducibility, as recommended by Chemistry Education Research and Practice guidelines .

Q. Data Presentation and Reproducibility

Q. How should researchers document the synthesis and characterization of (R)-JQ-1 (carboxylic acid) derivatives for publication?

  • Methodological Answer : Include:

  • Detailed synthetic procedures with reaction yields and purification methods (e.g., column chromatography gradients).
  • NMR (1H, 13C) and HRMS data for structural confirmation.
  • Purity thresholds (>95%) validated by HPLC .

Q. What are common pitfalls in interpreting (R)-JQ-1 (carboxylic acid) activity data, and how can they be avoided?

  • Methodological Answer :

  • Pitfall : Overlooking solvent effects (e.g., DMSO concentration >0.1% may alter cell viability).
  • Solution : Use solvent-matched controls and limit DMSO to ≤0.1% .
  • Pitfall : Assuming BET inhibition is the sole mechanism of observed phenotypes.
  • Solution : Validate with rescue experiments (e.g., overexpression of BET proteins) .

Comparison with Similar Compounds

Physicochemical Properties :

  • Solubility: 0.011 g/L (25°C) .
  • Density: 1.51 ± 0.1 g/cm³ .
  • Hydrogen Bond Donors/Acceptors: 1/6 .

Comparison with Similar Compounds

NHWD-870: A Potent BET Inhibitor

NHWD-870 is a structurally distinct BET inhibitor with enhanced potency compared to (R)-JQ-1 (carboxylic acid).

Parameter (R)-JQ-1 (Carboxylic Acid) NHWD-870
MYC-High Organoid AUC 826.4 ± 43.6 737.6 ± 51.1
MYC-Low Organoid AUC 886.6 ± 35.8 806.2 ± 36.7
p-value (vs. MYC-Low) 0.0026 0.0026
Primary Mechanism BRD4/MYC inhibition BET bromodomain inhibition
Therapeutic Use Cancer, parasitic infections Cancer

Key Findings :

  • NHWD-870 exhibits lower AUC values in both MYC-high and MYC-low organoids, indicating superior potency in suppressing tumor viability .
  • Both compounds show strong correlation in efficacy (p < 0.0001), but NHWD-870’s enhanced pharmacokinetic profile makes it preferable in MYC-driven cancers .

(+)-JQ-1: Parent Compound Comparison

(+)-JQ-1, the enantiomeric parent of (R)-JQ-1 (carboxylic acid), lacks the carboxylic acid moiety, affecting its utility in drug conjugation.

Parameter (R)-JQ-1 (Carboxylic Acid) (+)-JQ-1
Functional Group Carboxylic acid Methyl ester
Applications PROTAC synthesis BET inhibition
Solubility 0.011 g/L Higher (exact value unspecified)

Key Findings :

  • The carboxylic acid group enables (R)-JQ-1 to serve as a precursor for proteolysis-targeting chimeras (PROTACs), enhancing its modularity in targeted protein degradation .
  • (+)-JQ-1 has better solubility but lacks the functional group required for covalent conjugation in advanced drug delivery systems .

Properties

Molecular Formula

C19H17ClN4O2S

Molecular Weight

400.9 g/mol

IUPAC Name

2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid

InChI

InChI=1S/C19H17ClN4O2S/c1-9-10(2)27-19-16(9)17(12-4-6-13(20)7-5-12)21-14(8-15(25)26)18-23-22-11(3)24(18)19/h4-7,14H,8H2,1-3H3,(H,25,26)

InChI Key

LJOSBOOJFIRCSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)O)C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Ethanol (500 ml) is added to (±)-4-(4-chlorophenyl)-6-ethoxycarbonyl-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo-[4,3-a][1,4]diazepine-6-acetic acid (43 g), and the mixture is stirred at room temperature. 2N Sodium hydroxide (182 ml) is added and the mixture is stirred at 50° C. overnight. After the completion of the reaction, ethanol is distilled away, and the residue is adjusted to pH 4-5 with acetic acid. Then, the resulting mixture is stirred at 60° C. for 30 minutes and cooled to room temperature. The mixture is extracted with chloroform, and the organic layer is washed with saturated brine. The layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The obtained crystals are recrystallized from chloroform-methanol to give 20 g of (±)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo-[4,3-a][1,4]diazepine-6-acetic acid, melting point 287°-290° C.
Quantity
182 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
(±)-4-(4-chlorophenyl)-6-ethoxycarbonyl-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo-[4,3-a][1,4]diazepine-6-acetic acid
Quantity
43 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CCOC(=O)C1(CC(=O)O)N=C(c2ccc(Cl)cc2)c2c(sc(C)c2C)-n2c(C)nnc21
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.